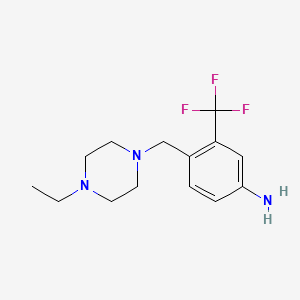
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline
概要
説明
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C14H20F3N3 and its molecular weight is 287.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-((4-Ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, also known by its CAS number 630125-91-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C14H20F3N3
- Molecular Weight : 287.33 g/mol
- IUPAC Name : 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline
- Physical Form : White to yellow powder or crystals
The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Recent studies indicate that the compound may act as an inhibitor of specific kinases and receptors related to cancer progression.
Biological Activity Assays
The following table summarizes various biological assays conducted to evaluate the efficacy of this compound:
| Assay Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative Assay | MCF-7 (Breast Cancer) | 18.36 | |
| VEGFR-2 Inhibition | MCF-7 | 0.39 | |
| Bcr-Abl Kinase Inhibition | Various | Moderate | |
| EGFR T790M Inhibition | Various | High |
Case Studies and Research Findings
-
Antiproliferative Activity :
In a study evaluating novel compounds for antiproliferative activity, this compound demonstrated significant effectiveness against MCF-7 breast cancer cells with an IC50 value of 18.36 µM, indicating a moderate level of potency compared to established chemotherapeutics like doxorubicin . -
VEGFR-2 Inhibition :
The compound was also tested for its inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical target in cancer therapy due to its role in angiogenesis. Results showed that it reduced VEGFR-2 activity significantly in MCF-7 cells, with an IC50 value of 0.39 µM, highlighting its potential as a vascular-targeting agent . -
Kinase Inhibition Studies :
Further investigations into kinase inhibition revealed that the compound interacts with Bcr-Abl and EGFR kinases, which are crucial in the context of certain leukemias and solid tumors, respectively. The binding affinity studies indicated moderate inhibitory activity against these kinases .
特性
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20F3N3/c1-2-19-5-7-20(8-6-19)10-11-3-4-12(18)9-13(11)14(15,16)17/h3-4,9H,2,5-8,10,18H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYWCDXFRHUHFNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














